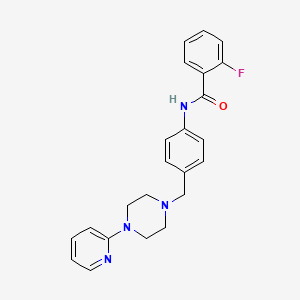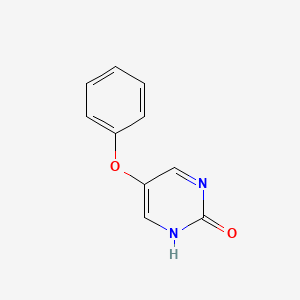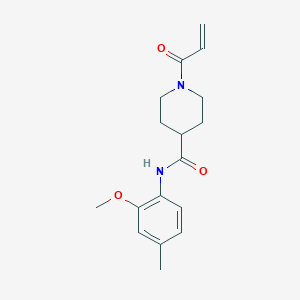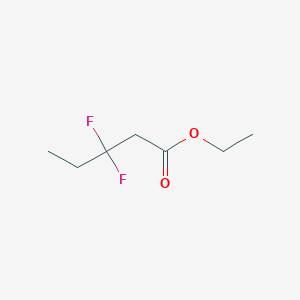![molecular formula C14H23NO3 B2582031 6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 2137768-40-0](/img/structure/B2582031.png)
6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid is a chemical compound that belongs to the class of bicyclic compounds. It is also known as Gabapentin, which is a medication commonly used to treat epilepsy and neuropathic pain. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. Gabapentin is known to bind to the alpha-2-delta subunit of voltage-gated calcium channels in the brain and spinal cord, which reduces the release of excitatory neurotransmitters such as glutamate and substance P.
Mécanisme D'action
Gabapentin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the brain and spinal cord, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This leads to a reduction in neuronal excitability and a decrease in the transmission of pain signals. Gabapentin also increases the synthesis and release of GABA, which further inhibits the transmission of pain signals.
Biochemical and Physiological Effects:
Gabapentin has been shown to have a number of biochemical and physiological effects. It increases the synthesis and release of GABA, which is an inhibitory neurotransmitter in the central nervous system. It also reduces the release of excitatory neurotransmitters such as glutamate and substance P. Gabapentin has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Gabapentin has also been shown to have an effect on the immune system by reducing the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Gabapentin has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied in both animal and human models. Another advantage is that it has a relatively low toxicity and is generally well-tolerated by patients. However, one limitation is that it has a short half-life and requires multiple dosing to maintain therapeutic levels in the blood. Another limitation is that it can cause dizziness, drowsiness, and other side effects, which can limit its use in certain patient populations.
Orientations Futures
There are several future directions for research on Gabapentin. One area of research is the development of new formulations that can improve its bioavailability and reduce the need for multiple dosing. Another area of research is the identification of new indications for Gabapentin, such as the treatment of depression, schizophrenia, and chronic pain. There is also ongoing research on the role of Gabapentin in modulating the immune system and its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the long-term safety and efficacy of Gabapentin in various patient populations.
Méthodes De Synthèse
The synthesis of Gabapentin involves the reaction of 1,2-cyclohexanedione with aminomalononitrile to form 2-amino-5-cyanocyclohex-3-enecarboxylic acid. This intermediate is then reacted with methylamine to form 2-(aminomethyl)cyclohexanone, which is further reacted with acetic anhydride to form 2-(2-methylpentanoylamino)hexan-1,6-dione. The final step involves the cyclization of this compound to form Gabapentin.
Applications De Recherche Scientifique
Gabapentin has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders such as epilepsy, neuropathic pain, anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It is also effective in reducing neuropathic pain in patients with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. Gabapentin has been shown to have anxiolytic and mood-stabilizing effects in patients with anxiety disorders and bipolar disorder. It has also been shown to reduce alcohol cravings and withdrawal symptoms in patients with alcohol dependence.
Propriétés
IUPAC Name |
6-(2-methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-4-8(2)13(16)15-12-7-9-5-10(14(17)18)6-11(9)12/h8-12H,3-7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBRQSCSPSWDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1CC2C1CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methylpentanamido)bicyclo[3.2.0]heptane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2581949.png)


![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one](/img/structure/B2581954.png)

![2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2581959.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)
![N-(4-methylbenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2581961.png)
![3-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581962.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2581964.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2581969.png)
